molecular formula C11H17N3O2 B1386489 1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 1086380-52-0

1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid

Cat. No. B1386489
M. Wt: 223.27 g/mol
InChI Key: OEUPOGMZAXXMCC-UHFFFAOYSA-N
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Description

“1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid” is an organic intermediate . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component of many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of “1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid” could potentially be achieved by reducing 1-methyl-imidazole-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is known for its broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties . It also shows two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the future directions in the study of imidazole derivatives like “1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid” could potentially focus on their development as novel drugs to address these challenges.

properties

IUPAC Name

1-[(2-methyl-1H-imidazol-5-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-12-6-10(13-8)7-14-4-2-9(3-5-14)11(15)16/h6,9H,2-5,7H2,1H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUPOGMZAXXMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CN2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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